(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-isopropylbenzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-isopropylbenzyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 4-isopropylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-isopropylbenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the 4-Isopropylbenzyl Group: The 4-isopropylbenzyl group can be added via a nucleophilic substitution reaction using a suitable benzyl halide and a strong base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-isopropylbenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-isopropylbenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-isopropylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid: Similar structure but lacks the isopropyl group.
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
The presence of the 4-isopropylbenzyl group in (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-isopropylbenzyl)pyrrolidine-2-carboxylic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C20H29NO4 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(4-propan-2-ylphenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H29NO4/c1-13(2)16-8-6-14(7-9-16)10-15-11-17(18(22)23)21(12-15)19(24)25-20(3,4)5/h6-9,13,15,17H,10-12H2,1-5H3,(H,22,23)/t15-,17-/m0/s1 |
InChI Key |
GLANXEKMDIOKKS-RDJZCZTQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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